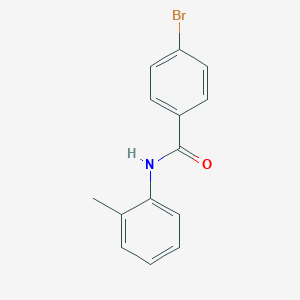

4-bromo-N-(2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

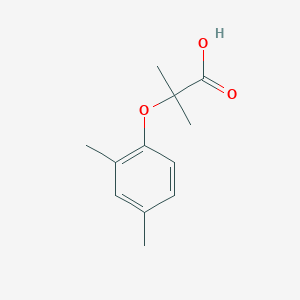

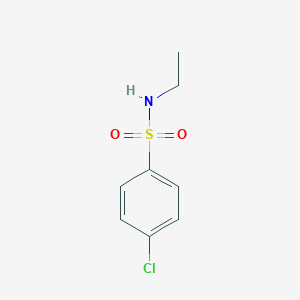

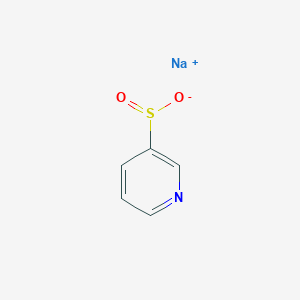

“4-bromo-N-(2-methylphenyl)benzamide” is a chemical compound with the molecular formula C₁₄H₁₂BrNO . It has a molecular weight of 290.16 daltons .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-methylphenyl)benzamide” consists of a benzamide core with a bromine atom attached to the fourth carbon and a methyl group attached to the second carbon .Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-N-(2-methylphenyl)benzamide” are not available, benzamides can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .Scientific Research Applications

Coordination Chemistry and Molecular Structure

The synthesis and characterization of metal complexes involving derivatives of 4-bromo-N-(2-methylphenyl)benzamide have been explored. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands. These complexes were examined using elemental analyses, FT-IR, 1H-NMR spectroscopy, and X-ray diffraction, revealing their neutral cis-[ML2] configuration (Binzet, Külcü, Flörke, & Arslan, 2009).

Structural Characterization

Crystal structure analysis provides insights into the molecular conformation and intermolecular interactions of 4-bromo-N-(2-methylphenyl)benzamide derivatives. Fun et al. (2012) reported the twisted molecule structure of a title benzamide derivative, showing how molecules are linked by N—H⋯O hydrogen bonds into chains, forming a three-dimensional network (Fun, Chantrapromma, Sripet, Ruanwas, & Boonnak, 2012).

Antimicrobial Activity

The potential of 4-bromo-N-(2-methylphenyl)benzamide derivatives in antimicrobial applications has been studied. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas derivatives and tested their antipathogenic activity, demonstrating significant effects against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-growing capabilities. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel chemical entities. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the role of 4-bromo-N-(2-methylphenyl)benzamide derivatives in the synthesis of pharmaceutically relevant molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Safety and Hazards

Mechanism of Action

properties

IUPAC Name |

4-bromo-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZDKOVRDPXLQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-methylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

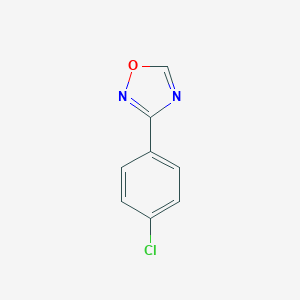

![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)

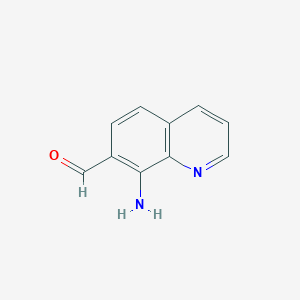

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)